Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(quinolin-2-yl)-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(quinolin-2-yl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(quinolin-2-yl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Condensation Reaction: Starting with the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization with cyanoacetic acid and quinoline derivatives under acidic or basic conditions.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(quinolin-2-yl)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative.
Reduction: Reduction of the cyano group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of pyridine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(quinolin-2-yl)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: May include enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with antihypertensive properties.
Uniqueness
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(quinolin-2-yl)-1,4-dihydropyridine-3-carboxylate is unique due to its specific structural features, such as the presence of the quinoline moiety and the cyano group, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
10354-39-9 |
---|---|
Molecular Formula |
C27H25N3O4 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-quinolin-2-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C27H25N3O4/c1-5-34-27(31)24-16(2)29-26(21-12-10-17-8-6-7-9-20(17)30-21)19(15-28)25(24)18-11-13-22(32-3)23(14-18)33-4/h6-14,25,29H,5H2,1-4H3 |
InChI Key |
SFQQMJFYDUUWFT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)C3=NC4=CC=CC=C4C=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)C3=NC4=CC=CC=C4C=C3)C |
Synonyms |
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihy dro-3-pyridinecarboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.